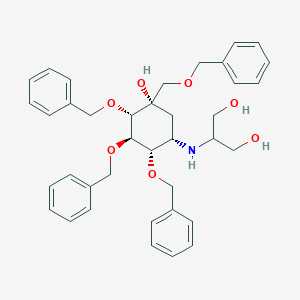

2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol

Descripción general

Descripción

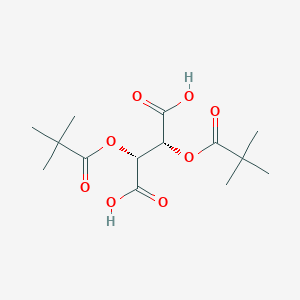

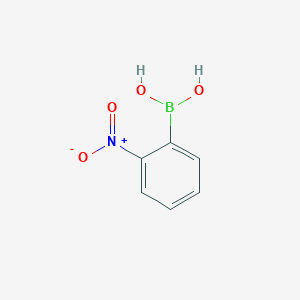

The compound is a complex organic molecule that appears to be a derivative of cyclohexane with multiple benzyloxy substituents and an amino diol moiety. This structure suggests potential applications in the field of organic chemistry and materials science due to its intricate and potentially preorganized structure for further chemical reactions.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the protection and deprotection of these groups. In the case of cryptands, as mentioned in the first paper, the use of 1,3-dioxane units facilitates the preorganization required for macrocyclization reactions, which could be a relevant strategy for synthesizing the compound . The second paper describes a cobalt-catalyzed synthesis involving palladium-catalyzed alkynylations and cyclobutabenzoannelations, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by techniques such as single crystal X-ray diffraction, NMR, and MS, as indicated in the first paper . These techniques would allow for the determination of the stereochemistry and confirmation of the expected structure. The presence of multiple benzyloxy groups would likely result in a complex NMR spectrum, but the use of 1,3-dioxane units could simplify the assignment of the structure .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the benzyloxy and amino diol groups. The benzyloxy groups could undergo various substitution reactions, while the amino diol moiety could participate in reactions typical for amines and alcohols, such as acylation, alkylation, and the formation of Schiff bases. The third paper provides an example of a Schiff base formation using a similar diol and an aldehyde, which could be a reaction pathway relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple benzyloxy groups would likely increase the compound's hydrophobicity, while the amino diol moiety could contribute to its solubility in polar solvents. The fourth paper discusses the rearrangement of tris(arylmethylene)cyclohexanes to tris(arylmethyl)benzenes, which could suggest that the compound might also undergo similar rearrangements under certain conditions, such as the presence of gaseous hydrogen bromide .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- This compound is a key intermediate in the total synthesis of polyhydroxylated nor-tropane alkaloids, such as 1,3,5-tri-epi-calystegine B2 (Lo Re et al., 2009).

- It plays a crucial role in the syntheses of optically active pseudo-β-L-allopyranose and pseudo-α-D-mannopyranose, demonstrating its importance in carbohydrate chemistry (Tadano et al., 1987).

- In the field of organic chemistry, it serves as a fundamental building block for constructing complex molecular structures like 3-Oxa-7-thia-1-r-azabicyclo[3.3.0]-c-5-octanes (But et al., 2010).

Role in Nucleoside Analogue Synthesis

- This compound is utilized in the synthesis of purine nucleoside analogues derived from carbocyclic 5-C-(Hydroxymethyl)hexopyranoses, highlighting its role in nucleoside chemistry (Hřebabecký et al., 2004).

Application in Chiral Building Blocks

- It is instrumental in the diastereoselective synthesis of tricyclo[3.2.1.02,7]octanes, which are chiral building blocks for terpenes, demonstrating its versatility in stereochemistry (Braun et al., 1995).

Propiedades

IUPAC Name |

2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34-,35-,36+,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSHUNINHUTCLX-ILOBPARPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)